molecular formula C11H20N2O3 B12101263 (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12101263
M. Wt: 228.29 g/mol
InChI Key: JXMNLOJYGIKZEM-UHFFFAOYSA-N
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Description

(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butyl ester group, which is a common protecting group in organic chemistry. The compound’s chirality and functional groups make it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.

    Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid.

    Formylation: The amino group is then formylated using formic acid or a formylating agent like ethyl formate under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: (S)-2-Carboxyaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

    Reduction: (S)-2-Hydroxymethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various amide derivatives depending on the acylating agent used.

Scientific Research Applications

(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: In the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, blocking substrate access.

    Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.

    N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different protecting group.

    Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral drug development.

This compound’s versatility and reactivity make it a crucial tool in both academic research and industrial applications, contributing to advancements in various scientific fields.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(formamidomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)

InChI Key

JXMNLOJYGIKZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC=O

Origin of Product

United States

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